molecular formula C14H9BrIN3O2 B13936406 Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13936406
M. Wt: 458.05 g/mol
InChI Key: FFGHBEPNABITIX-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of bromine and iodine atoms attached to the imidazo[4,5-b]pyridine core, which is further connected to a benzoate ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-b]pyridine core.

    Halogenation: The introduction of bromine and iodine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent, while iodination can be performed using iodine or N-iodosuccinimide (NIS).

    Esterification: The final step involves the esterification of the imidazo[4,5-b]pyridine derivative with methyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Uniqueness

Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H9BrIN3O2

Molecular Weight

458.05 g/mol

IUPAC Name

methyl 4-(6-bromo-7-iodo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H9BrIN3O2/c1-21-14(20)8-4-2-7(3-5-8)12-18-11-10(16)9(15)6-17-13(11)19-12/h2-6H,1H3,(H,17,18,19)

InChI Key

FFGHBEPNABITIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)I)Br

Origin of Product

United States

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